molecular formula C32H51O3P B118493 Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite CAS No. 145650-60-8

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite

Cat. No.: B118493
CAS No.: 145650-60-8
M. Wt: 514.7 g/mol
InChI Key: ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
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Description

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite: is an organophosphorus compound with the molecular formula C32H51O3P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to inhibit oxidative degradation, thereby extending the lifespan and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite typically involves the reaction of 2,4-DI-tert-butyl-6-methyl phenol with ethyl phosphorodichloridite . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite can undergo oxidation to form phosphates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorous acid and the corresponding phenol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Hydrolyzing Agents: Water, acids.

    Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed

    Phosphates: Formed during oxidation.

    Phenols: Formed during hydrolysis.

    Substituted Phosphites: Formed during substitution reactions.

Scientific Research Applications

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Studied for its potential use in drug formulations to enhance stability.

    Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.

Mechanism of Action

The primary mechanism by which Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite exerts its effects is through the inhibition of oxidative degradation. The compound acts as a radical scavenger, neutralizing free radicals that can cause damage to polymers and other materials. This action helps to maintain the integrity and performance of the materials over time.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)

Uniqueness

Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite is unique due to its specific molecular structure, which provides a balance between steric hindrance and reactivity. This balance allows it to effectively inhibit oxidative degradation while maintaining stability under various conditions. Its ability to form stable complexes with metals also enhances its utility in industrial applications.

Properties

IUPAC Name

bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51O3P/c1-16-33-36(34-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)35-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051728
Record name Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite
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Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145650-60-8
Record name Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
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Record name Bis(2,4-di-tert-butyl-6-methyl phenyl) ethyl phosphite
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Record name Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
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Record name Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite
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Record name Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphate
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Record name Phosph.acid(bis(2,4-bis(1,1-dimeth.-etyl)-6-meth.fenyl)ester
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Record name BIS(2,4-DI-TERT-BUTYL-6-METHYL PHENYL) ETHYL PHOSPHITE
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